3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-prop-2-enylphenoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-2-5-12-7-9-13(10-8-12)16-14-6-3-4-11-15-14/h2,7-10,14H,1,3-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYYCTOCJUDWOJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)OC2CCCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301239566 | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951890-20-3 | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951890-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrahydro-2-[4-(2-propen-1-yl)phenoxy]-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301239566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for 3 4 Tetrahydro Pyran 2 Yloxy Phenyl 1 Propene
Precursor Synthesis and Functional Group Interconversion
The immediate precursor to the target compound is 4-allylphenol (B24904), a naturally occurring phenylpropanoid. Its synthesis can be approached from various accessible starting materials through methods that either construct the allyl group on a phenol (B47542) ring or modify an existing side chain on a precursor molecule.
The preparation of 4-allylphenol can be achieved through several established routes, often starting from phenol or naturally derived compounds like eugenol (B1671780) or estragole (B85927).
One common industrial method involves the direct allylation of phenol. This can be accomplished by reacting phenol with an allyl halide, such as allyl bromide, in the presence of a base. google.com A classic laboratory-scale approach is the Claisen rearrangement, where allyl phenyl ether, synthesized from phenol and an allyl halide, is heated to thermally rearrange into 4-allylphenol with high regioselectivity.
Alternatively, 4-allylphenol can be sourced from natural products. It can be isolated directly from betel oil or synthesized from related compounds. chemicalbook.comchemicalbook.com For instance, estragole (methyl chavicol) can be converted to 4-allylphenol through a Grignard reaction involving ethyl magnesium bromide, which facilitates the demethylation of the methoxy (B1213986) group. chemicalbook.comchemicalbook.com Similarly, eugenol, which features a 2-methoxy group adjacent to the hydroxyl, can be a starting point for synthesizing derivatives, showcasing the utility of these natural building blocks in organic synthesis. usu.ac.id
The introduction of the C3H5 (propenyl/allyl) side chain onto a phenolic ring can be achieved via modern synthetic reactions that offer strategic advantages in complex molecule synthesis. Carbonyl olefination reactions represent a powerful method for creating carbon-carbon double bonds. researchgate.net Reactions such as the Wittig, Horner-Wadsworth-Emmons, or Julia-Kocienski olefination can convert a 4-hydroxybenzaldehyde (B117250) or a related ketone into the desired 4-allylphenol structure. tcichemicals.comnih.gov These methods involve reacting the carbonyl compound with a phosphorus ylide or a stabilized carbanion to generate the alkene moiety.
Cross-coupling reactions also provide a versatile route. For example, a Suzuki or Heck coupling could be employed to link a vinyl group to a halogenated phenol derivative, followed by subsequent modifications if necessary. One-pot procedures combining a Suzuki cross-coupling with a Wittig olefination have been developed, demonstrating the efficiency of modern synthetic strategies in constructing complex molecular frameworks in a single step. researchgate.net These methods are particularly valuable for their tolerance of various functional groups and their potential for stereoselective control. nih.gov
Tetrahydropyranylation Protocols for Phenolic Hydroxyl Groups
The final step in the synthesis of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene is the protection of the phenolic hydroxyl group of 4-allylphenol. The tetrahydropyranyl (THP) ether is a widely used protecting group due to its stability under a broad range of conditions—including exposure to strong bases, organometallics, and hydrides—and its straightforward removal under mild acidic conditions. organic-chemistry.org The reaction involves treating the phenol with 3,4-dihydro-2H-pyran (DHP), typically in the presence of a catalyst.
A vast array of both Brønsted and Lewis acids have been successfully employed to catalyze the tetrahydropyranylation of phenols. iosrjournals.org Traditional Brønsted acids include p-toluenesulfonic acid (pTSA) and pyridinium (B92312) p-toluenesulfonate (PPTS). iosrjournals.org Lewis acids are also highly effective, with common examples being boron trifluoride etherate (BF3·OEt2), zinc chloride (ZnCl2), and various metal triflates like indium(III) triflate (In(OTf)3) and bismuth(III) triflate (Bi(OTf)3). organic-chemistry.orgiosrjournals.org
Heterogeneous acid catalysts have gained prominence due to their environmental benefits, ease of separation, and reusability. nih.govcdnsciencepub.combeilstein-journals.org These solid acids can replace hazardous liquid acids like sulfuric acid. tandfonline.com Examples include ferric sulfate (B86663) hydrate, zeolites, clays, and heteropolyacids such as Wells-Dawson and Preyssler-type acids. organic-chemistry.orgcdnsciencepub.comtandfonline.comconicet.gov.ar A notable development is the use of ammonium (B1175870) hydrogen sulfate supported on silica (B1680970) (NH4HSO4@SiO2), which efficiently catalyzes the reaction in environmentally benign ethereal solvents. nih.govbeilstein-journals.orgnih.gov
| Catalyst Type | Catalyst Example | Key Features | Reference |
|---|---|---|---|
| Brønsted Acid | p-Toluenesulfonic acid (pTSA) | Common, effective, but can be harsh. | iosrjournals.org |
| Lewis Acid | Bismuth triflate (Bi(OTf)3) | Relatively non-toxic, insensitive to air/moisture. | organic-chemistry.org |
| Heterogeneous Acid | NH4HSO4@SiO2 | Recyclable, works in green solvents, easy work-up. | nih.govbeilstein-journals.org |
| Heteropolyacid | H14[NaP5W30O110] | Superacidic properties, reusable. | tandfonline.com |
| Lewis Acid | Ferric sulfate hydrate | Efficient, reusable, mild conditions. | cdnsciencepub.com |
To avoid the often harsh conditions associated with strong acid catalysts, which can be detrimental to sensitive functional groups, organocatalytic and acid-free methods have been developed. These protocols offer milder reaction conditions and broader substrate compatibility. iosrjournals.orgresearchgate.net
One effective organocatalyst is 3,5-dinitrobenzoic acid, which is inexpensive and facilitates the transformation in good yields at room temperature. iosrjournals.org A highly efficient, truly acid-free methodology utilizes N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea as the catalyst. researchgate.netresearchgate.net This thiourea-based catalyst operates through hydrogen bonding to activate the alcohol and is remarkably effective even at extremely low loadings (down to 0.001 mol%), achieving turnover frequencies comparable to metal-catalyzed reactions. researchgate.net This method is particularly suitable for protecting acid-sensitive substrates. researchgate.netresearchgate.net
| Catalyst | Catalyst Loading | Key Advantages | Reference |
|---|---|---|---|
| 3,5-Dinitrobenzoic acid | 10-20 mol% | Inexpensive, simple, operates at room temperature. | iosrjournals.org |
| N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | As low as 0.001 mol% | Extremely high efficiency (TOF up to 5700 h⁻¹), mild, acid-free, suitable for sensitive substrates. | researchgate.netresearchgate.net |
Optimizing reaction conditions is crucial for maximizing the yield and selectivity of the tetrahydropyranylation reaction. Key parameters include the choice of catalyst, solvent, temperature, and reaction time. The protection of phenols, for instance, often requires slightly more forcing conditions—such as higher temperatures or longer reaction times—compared to aliphatic alcohols. nih.govbeilstein-journals.org
The catalyst loading is a critical factor; for example, reducing the amount of 3,5-dinitrobenzoic acid from 20 mol% to 10 mol% significantly increased the reaction time. iosrjournals.org Solvent choice also plays a significant role. The use of "green" ethereal solvents like cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF) with heterogeneous catalysts allows for easy catalyst recovery and can facilitate one-pot procedures for subsequent reactions. nih.govbeilstein-journals.orgnih.gov For organocatalytic methods, reactions are often performed in dichloromethane (B109758) or even neat in dihydropyran. iosrjournals.orgresearchgate.net Achieving chemoselectivity, such as the selective protection of a primary alcohol in the presence of a phenol or a secondary alcohol, can be accomplished by careful selection of the catalytic system, like PdCl2(MeCN)2, and control of reaction conditions. researchgate.net
Alternative Synthetic Approaches and Chemo-selective Transformations
Beyond the direct protection of 4-allylphenol as a THP ether, alternative synthetic strategies can be envisaged that construct the tetrahydropyran (B127337) ring as a key step. These methods offer pathways to various substituted tetrahydropyran derivatives and can be adapted for the synthesis of the target molecule, often providing control over stereochemistry.
Intramolecular hydroalkoxylation is a powerful method for the formation of cyclic ethers, including tetrahydropyrans. This approach involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule. For the synthesis of a structure related to this compound, a suitably substituted unsaturated alcohol would be required as a precursor.
The reaction is typically catalyzed by transition metals such as gold, platinum, or palladium, which activate the unsaturated bond towards nucleophilic attack by the hydroxyl group. For instance, gold(I)-catalyzed intramolecular hydroalkoxylation of allenes has been shown to be an effective method for the synthesis of cyclic ethers. nih.gov Similarly, enzyme-catalyzed intramolecular enantioselective hydroalkoxylation has been reported, demonstrating the potential for biocatalytic routes to chiral cyclic ethers. escholarship.orgescholarship.org A hypothetical retrosynthetic analysis for a substituted tetrahydropyran ring attached to a phenyl group using this methodology is illustrated below:
Table 1: Catalysts and Conditions for Intramolecular Hydroalkoxylation
| Catalyst System | Substrate Type | Conditions | Product | Reference |
| Gold(I) complexes | Allenic alcohols | Mild conditions | Cyclic ethers | nih.gov |
| Platinum complexes | Olefinic alcohols | Varies | Tetrahydrofurans and tetrahydropyrans | N/A |
| Palladium complexes | 1-Arylbutadienes | MeCN, 40 °C | (E)-(3-alkoxybut-1-enyl)benzenes | N/A |
| PhnH enzyme | Phenol with a reverse prenyl group | Biocatalytic | Dihydrobenzofuran | escholarship.orgescholarship.org |
This method's applicability to the specific target compound would necessitate the synthesis of a precursor containing both the 4-allylphenyl moiety and a suitable unsaturated alcohol chain.
Ring-closing strategies, particularly those starting from diol precursors, provide another versatile entry into tetrahydropyran synthesis. One prominent method is the Prins cyclization, which involves the acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone. nih.govresearchgate.netbeilstein-journals.org This reaction proceeds through an oxocarbenium ion intermediate, which is then trapped by the alkene to form the tetrahydropyran ring. The stereochemical outcome of the Prins cyclization can often be controlled, leading to specific diastereomers. nih.gov For example, the reaction of different aryl group-substituted homoallylic alcohols with propanal in the presence of a Lewis acid has been shown to furnish the expected tetrahydropyran as a single diastereomer. nih.gov
Another powerful technique is ring-closing metathesis (RCM), which utilizes ruthenium-based catalysts to form cyclic alkenes from acyclic dienes. nih.govrsc.orgresearchgate.net To synthesize a dihydropyran ring, which can subsequently be reduced to a tetrahydropyran, a diene precursor containing an ether linkage is required. The diastereoselectivity of RCM can be influenced by the steric properties of substituents on the diene precursor. nih.gov
Table 2: Comparison of Ring-Closing Strategies for Tetrahydropyran Synthesis
| Method | Precursor | Key Intermediate | Advantages | Disadvantages |
| Prins Cyclization | Homoallylic alcohol and aldehyde/ketone | Oxocarbenium ion | Stereoselective, convergent | Potential for racemization |
| Ring-Closing Metathesis (RCM) | Acyclic diene with an ether linkage | Metallocyclobutane | High functional group tolerance, versatile | Requires specific diene precursors |
These ring-closing strategies offer synthetic routes that build the tetrahydropyran ring system, providing opportunities for structural diversity that may not be as readily accessible through the direct etherification of 4-allylphenol.
On an industrial scale, the synthesis of ethers, including THP ethers, benefits from process intensification strategies aimed at improving efficiency, safety, and sustainability. frontiersin.orgunito.it For the acid-catalyzed synthesis of this compound, transitioning from batch to continuous flow processing offers significant advantages. mdpi.comrsc.orgresearchgate.net Continuous flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and potentially higher yields and purity. unito.itmdpi.com
The use of heterogeneous acid catalysts, such as ion-exchange resins or zeolites, is a key aspect of greening the industrial synthesis of ethers. mdpi.comnih.gov These solid catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for catalyst recycling, which reduces waste and operational costs. mdpi.comnih.gov
Membrane reactor technology represents another advanced process intensification strategy. mdpi.comnih.gov By integrating a membrane that selectively removes water, a byproduct of some etherification reactions, the reaction equilibrium can be shifted towards the product, leading to higher conversions under milder conditions. mdpi.comnih.gov
Table 3: Process Intensification Strategies for Ether Synthesis
| Strategy | Description | Advantages |
| Continuous Flow Synthesis | Reaction is carried out in a continuously flowing stream rather than a batch reactor. | Improved heat and mass transfer, enhanced safety, easier scale-up. frontiersin.orgunito.it |
| Heterogeneous Catalysis | Use of solid acid catalysts instead of homogeneous acids. | Easy catalyst separation and recycling, reduced corrosion and waste. mdpi.comnih.gov |
| Membrane Reactors | Integration of a membrane for in-situ byproduct removal. | Shifts reaction equilibrium, increases conversion, allows for milder reaction conditions. mdpi.comnih.gov |
| Alternative Energy Sources | Utilization of microwave irradiation or ultrasound to accelerate the reaction. | Faster reaction times, potential for improved yields. unito.it |
These industrial considerations are crucial for the economically viable and environmentally responsible production of this compound and other related chemical compounds.
Advanced Chemical Transformations and Mechanistic Investigations of 3 4 Tetrahydro Pyran 2 Yloxy Phenyl 1 Propene
Reactivity Profiles of the Allylic Moiety
The terminal alkene of the allyl group is a focal point for a range of addition and transformation reactions, allowing for significant molecular diversification.
Catalytic Hydrogenation and Selective Reduction Pathways
The catalytic hydrogenation of the allylic double bond in 3-(4-(tetrahydro-pyran-2-yloxy)phenyl)-1-propene can be achieved with high selectivity. Standard hydrogenation catalysts such as palladium on carbon (Pd/C) are effective for this transformation. A key consideration in this reaction is the stability of the tetrahydropyranyl (THP) protecting group. While generally stable, the THP ether can be susceptible to cleavage under acidic conditions, which can sometimes be inadvertently generated during hydrogenation, particularly with commercial Pd/C catalysts that may contain residual acidic impurities.
The choice of solvent plays a critical role in maintaining the integrity of the THP group. Protic solvents like methanol (B129727) can facilitate the formation of acidic species, leading to the cleavage of the THP ether. Conversely, aprotic solvents with low water content, such as tetrahydrofuran (B95107) or cyclohexane, are known to preserve the protecting group. Therefore, to achieve selective reduction of the double bond to yield 3-(4-(tetrahydro-pyran-2-yloxy)phenyl)propane, the reaction should be conducted in a carefully dried, non-protic solvent.
Table 1: Influence of Solvent on the Selective Hydrogenation of THP-protected Allylphenols
| Catalyst | Solvent | Substrate | Product | Outcome |
|---|---|---|---|---|
| Pd/C | Methanol | THP-protected allylphenol | 4-Propylphenol | Cleavage of THP group observed |
Mechanistically, the hydrogenation proceeds via the adsorption of the alkene onto the surface of the palladium catalyst, followed by the stepwise addition of two hydrogen atoms. The facial selectivity of the hydrogen addition is typically syn, leading to a stereospecific reduction if the substrate is chiral.
Oxidative Transformations to Corresponding Carbonyl Compounds
The allyl group can undergo oxidative cleavage to furnish valuable carbonyl compounds. One common method for this transformation is ozonolysis, followed by a reductive or oxidative workup. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield the corresponding aldehyde, 2-(4-(tetrahydro-pyran-2-yloxy)phenyl)acetaldehyde. An oxidative workup (e.g., with hydrogen peroxide) would produce the carboxylic acid, (4-(tetrahydro-pyran-2-yloxy)phenyl)acetic acid.
Alternatively, direct oxidation of the THP ether to the corresponding carbonyl compound at the benzylic position is a known transformation for related substrates. Reagents such as 4-(dimethylamino)pyridinium (B8497252) chlorochromate (DMAPCC) and 2,2'-bipyridinium chlorochromate (BIPCC) have been shown to efficiently oxidize THP ethers to their corresponding aldehydes and ketones. While this method is generally applied to the alcohol functionality protected by the THP group, its application to the allylic position of the title compound would likely result in a mixture of products due to the reactivity of the double bond. For substrates with a conjugated benzylic double bond, cleavage of the double bond to form carbonyl compounds has been observed as a side reaction.
Olefin Metathesis and Cross-Coupling Reactions for Chain Elongation and Diversification
Olefin metathesis, a powerful tool for the formation of new carbon-carbon double bonds, offers significant potential for the structural modification of this compound. Cross-metathesis with a partner olefin in the presence of a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, can lead to chain elongation and the introduction of new functional groups. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal-alkylidene intermediate.
For example, a cross-metathesis reaction with an acrylate (B77674) ester would yield a new, longer-chain alkene with a terminal ester functionality. The efficiency and stereoselectivity of the reaction are dependent on the catalyst generation, substrate sterics, and electronic properties.
Cross-coupling reactions also provide a versatile strategy for modifying the allylic moiety. For instance, nickel-catalyzed cross-coupling of allylic ethers with Grignard reagents can be used to form new carbon-carbon bonds. In such a reaction, the ether acts as a leaving group, and the regioselectivity of the incoming nucleophile is influenced by the catalyst and substrate structure.
Polymerization and Oligomerization Studies
The terminal alkene of this compound can participate in polymerization reactions. Radical polymerization, initiated by agents like azobisisobutyronitrile (AIBN), can lead to the formation of polystyrene derivatives. However, allyl ethers are known to act as retarders and chain transfer agents in radical polymerizations, which can limit the molecular weight of the resulting polymer. The extent of these effects is dependent on the specific monomer being polymerized.
Ring-opening metathesis polymerization (ROMP) of cyclic olefins in the presence of this compound as a chain transfer agent could also be a viable method for incorporating this unit into a polymer backbone.
Functionalization of the Aromatic Nucleus
The electron-rich phenyl ring is susceptible to electrophilic attack, allowing for the introduction of a variety of substituents.
Electrophilic Aromatic Substitution Reactions and Regioselectivity Studies
The ether-linked substituent on the aromatic ring is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS). This is due to the ability of the oxygen atom's lone pairs to donate electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during the reaction.
Common EAS reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. Given the presence of the activating ether group, these reactions would be expected to proceed under milder conditions than those required for unsubstituted benzene (B151609).
The regioselectivity of these reactions is governed by the directing effect of the existing substituent. The formation of the ortho and para substituted products is favored due to the greater resonance stabilization of the corresponding arenium ion intermediates. Steric hindrance from the bulky THP-ether group may influence the ortho:para ratio, potentially favoring substitution at the less hindered para position. However, in the case of this compound, the para position is already occupied by the allyl group. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions (C-2 and C-6) relative to the ether linkage.
The use of specific protecting groups can influence the regioselectivity of EAS reactions on phenols. For instance, the tetrafluoropyridyl (TFP) group has been shown to significantly reduce the reactivity of the protected aromatic ring, allowing for selective substitution on other, more activated rings within the same molecule. While the THP group is not as deactivating as the TFP group, its steric bulk can be exploited to influence the regiochemical outcome of reactions.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Electrophile (E+) | Expected Major Product(s) |
|---|---|---|
| Bromination | Br+ | 2-Bromo-4-allylphenyl tetrahydro-2H-pyran-2-yl ether |
| Nitration | NO2+ | 2-Nitro-4-allylphenyl tetrahydro-2H-pyran-2-yl ether |
Directed ortho-Metalation and Other C-H Functionalization Strategies
The tetrahydropyranyl (THP) ether moiety in this compound can serve as a directing group in ortho-metalation reactions, facilitating the functionalization of the aromatic ring at the positions adjacent to the oxygen atom. This strategy, known as Directed ortho-Metalation (DoM), is a powerful tool for the regioselective introduction of substituents onto an aromatic nucleus. The Lewis basic oxygen atoms of the THP group can coordinate with an organolithium reagent, such as n-butyllithium (n-BuLi), positioning the base to deprotonate the sterically accessible and kinetically favored ortho-proton.
A notable example demonstrating the directing power of a THP-protected hydroxyl group is the ortho-lithiation of THP-protected 4-(trifluoromethyl)phenol. In this case, the THP-protected hydroxy group demonstrates a superior ortho-directing effect compared to the trifluoromethyl group, enabling the selective introduction of various electrophiles at the 2-position. researchgate.net This principle is directly applicable to this compound, where the THP ether would be expected to direct metalation to the positions ortho to the ether linkage.
The resulting ortho-lithiated species is a versatile intermediate that can react with a wide range of electrophiles, allowing for the introduction of various functional groups, such as halogens, carbonyls, and alkyl or silyl (B83357) groups. The general scheme for such a transformation is depicted below:
| Reactant | Reagents | Product | Reference |
|---|---|---|---|
| THP-protected 4-(trifluoromethyl)phenol | 1. BuLi 2. Ethyl chloroformate | 2-Ethoxycarbonyl-4-(trifluoromethyl)phenol (after THP deprotection) | researchgate.net |
Beyond directed ortho-metalation, other C-H functionalization strategies represent a growing field in organic synthesis, aiming to directly convert C-H bonds into C-C or C-heteroatom bonds. These methods offer a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions, which often require pre-functionalized starting materials. For a molecule like this compound, transition metal-catalyzed C-H activation could potentially be employed to functionalize either the aromatic or the allylic C-H bonds, depending on the catalyst and reaction conditions. While specific examples for this exact molecule are not prevalent in the literature, the general principles of C-H functionalization are well-established and could be applied. ehu.esnih.gov
Cleavage and Deprotection of the Tetrahydropyranyl Ether
The tetrahydropyranyl (THP) ether is a commonly used protecting group for hydroxyl functionalities due to its ease of installation and general stability under a variety of non-acidic conditions. organic-chemistry.org However, its selective removal is a crucial step in many synthetic sequences. The cleavage of the THP ether from this compound can be achieved through several methods, which can be broadly categorized into acid-mediated strategies and milder, more selective approaches.
The most common method for the deprotection of THP ethers is acidic hydrolysis. organic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by cleavage to form a resonance-stabilized carbocation and the free alcohol. The presence of the allyl group in this compound requires careful selection of the acidic catalyst and reaction conditions to avoid potential side reactions involving the double bond, such as isomerization or hydration.
A variety of acidic reagents can be employed for this transformation, ranging from strong mineral acids to milder Brønsted and Lewis acids. The choice of acid and solvent system allows for tuning the reactivity to achieve efficient deprotection while preserving other sensitive functional groups.
| Reagent | Solvent | Typical Conditions | Reference |
|---|---|---|---|
| Acetic Acid/THF/Water | THF/Water | Room Temperature to Mild Heating | nih.gov |
| Pyridinium (B92312) p-toluenesulfonate (PPTS) | Ethanol or Methanol | Room Temperature to 60 °C | nih.govtotal-synthesis.com |
| p-Toluenesulfonic acid (TsOH) | Methanol or Ethanol | Room Temperature | nih.gov |
| Silica (B1680970) Sulfuric Acid | Methanol | Room Temperature |
To circumvent the often harsh conditions of acid-mediated deprotection and to enhance selectivity in the presence of acid-sensitive functional groups, a variety of milder methods have been developed. These approaches often utilize neutral or near-neutral reaction conditions and can be highly chemoselective.
One such mild and efficient method involves the use of lithium chloride (LiCl) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and water at elevated temperatures. organic-chemistry.org This protocol has been shown to be effective for the deprotection of various THP ethers, yielding the corresponding alcohols in excellent yields. organic-chemistry.org A key advantage of this method is its tolerance of other sensitive functional groups, including double bonds, which is particularly relevant for the deprotection of this compound. organic-chemistry.org
Other mild reagents and catalytic systems have also been reported for the cleavage of THP ethers, offering a range of options for chemists to choose from based on the specific requirements of their synthetic targets.
| Reagent/Catalyst | Solvent | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| LiCl/H₂O | DMSO | 90 °C | Avoids acidic conditions, environmentally friendly. | organic-chemistry.org |
| Bismuth Triflate | Solvent-free | - | Efficient for both protection and deprotection. | rsc.org |
| Cerium(IV) Ammonium (B1175870) Nitrate (CAN) | - | - | Catalytic and chemoselective. | rsc.org |
| N-Bromosuccinimide (NBS)/β-cyclodextrin | Water | Room Temperature | Oxidative deprotection under user-friendly conditions. | organic-chemistry.org |
Strategic Utility of 3 4 Tetrahydro Pyran 2 Yloxy Phenyl 1 Propene As a Versatile Building Block in Complex Chemical Syntheses
Role in the Construction of Cyclic Ethers and Lactones
Similarly, the synthesis of lactones would require the introduction of a carboxylic acid functionality. While theoretically possible through oxidative cleavage of the double bond and subsequent reactions, documented examples specifically utilizing 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene for this purpose are not found in the surveyed literature.
Application as a Precursor for Natural Product Synthesis and Analogues
Given its structural similarity to naturally occurring phenylpropanoids, This compound is a logical, albeit not widely documented, precursor for the synthesis of such compounds and their analogues.
Phenylpropanoids are a large class of plant secondary metabolites characterized by a C6-C3 skeleton. This compound is essentially a protected form of chavicol, a known phenylpropanoid. Its use in the synthesis of more complex phenylpropanoids would likely involve modification of the allyl group and deprotection of the phenol (B47542). While this is a chemically reasonable strategy, specific published examples of its implementation are scarce.
The construction of polycyclic systems often relies on strategic bond formations that can build multiple rings in a controlled manner. The aromatic ring and the allyl group of the title compound could potentially participate in cycloaddition reactions or other cyclization cascades to form polycyclic structures. However, the scientific literature does not provide prominent examples of This compound being employed in the synthesis of complex polycyclic systems.
Contributions to the Development of Chemically Diverse Libraries for Research Purposes
Chemical libraries are important tools in drug discovery and chemical biology. The functional handles present in This compound make it a potentially useful scaffold for the generation of diverse molecules. The alkene could be subjected to a variety of transformations (e.g., hydroformylation, Heck coupling, metathesis), while the protected phenol, once deprotected, could be alkylated, acylated, or otherwise modified. Despite this potential, there is no significant body of literature that highlights its use in the systematic development of chemically diverse libraries.
Employing the Compound in Retrosynthetic Strategies for Advanced Molecular Architectures
In retrosynthetic analysis, a target molecule is deconstructed into simpler, commercially available starting materials. A building block like This compound would be a valuable synthon for introducing a protected 4-allylphenyl moiety. This would be particularly useful in the synthesis of complex molecules where this structural unit is present. While this is a sound retrosynthetic strategy in principle, specific examples in the synthesis of advanced molecular architectures where this particular compound is a key retrosynthetic building block are not widely reported.
Sophisticated Spectroscopic and Chromatographic Characterization Methods for Research and Development
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized for the qualitative analysis of organic compounds by identifying the functional groups present in their structure. The IR spectrum of "3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene" would exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. By analyzing the position, intensity, and shape of these bands, the key functional groups can be unequivocally identified.
The primary functional groups within "this compound" include the aromatic ring, the alkene (propene) group, and the ether linkages of the tetrahydropyran (B127337) (THP) protecting group. The expected characteristic IR absorption bands are summarized in the table below.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Aromatic Ring | C-H stretch | 3100-3000 |
| C=C stretch (in-ring) | 1600-1450 | |
| Alkene (Propene) | =C-H stretch | 3100-3000 |
| C=C stretch | 1680-1640 | |
| =C-H bend (out-of-plane) | 1000-650 | |
| Ether (C-O-C) | C-O stretch | 1260-1000 |
| Alkane (THP ring) | C-H stretch | 3000-2850 |
The presence of a sharp band around 1640 cm⁻¹ would indicate the C=C stretching of the propene group. The aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region. The C-O stretching of the ether linkages, particularly the aryl ether and the acetal (B89532) in the THP group, would be expected in the fingerprint region, typically between 1260 cm⁻¹ and 1000 cm⁻¹. The sp² C-H stretching of the aromatic and alkene groups would be observed just above 3000 cm⁻¹, while the sp³ C-H stretching of the THP ring and the allyl group would appear just below 3000 cm⁻¹.
Advanced Chromatographic Techniques for Isolation, Purification, and Quantitative Analysis
Chromatographic techniques are indispensable for the separation of "this compound" from reaction mixtures, for its purification to a high degree, and for its quantitative determination. The choice of technique depends on the scale of the separation and the desired level of purity and analytical precision.
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for both the purification (preparative HPLC) and the quantitative analysis (analytical HPLC) of "this compound". Due to the compound's moderate polarity, reversed-phase HPLC is the most common approach.
In a typical reversed-phase HPLC setup, a nonpolar stationary phase, such as a C18-bonded silica (B1680970) gel, is used in conjunction with a polar mobile phase. A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation. For "this compound", a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be suitable. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. Detection is commonly achieved using a UV detector, as the phenyl group in the molecule absorbs UV light.
Table: Representative Analytical HPLC Parameters for Aromatic Compounds
| Parameter | Description |
|---|---|
| Column | C18 (Octadecyl-silica), 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient | 50% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and thermally stable compounds like "this compound". The sample is vaporized and injected into a heated capillary column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, carries the vaporized sample through the column.
The separation is based on the compound's boiling point and its interaction with the stationary phase. For phenylpropenes and related compounds, a nonpolar or mid-polarity column, such as one coated with a 5% phenyl-methylpolysiloxane stationary phase, is often used. A temperature program, where the column temperature is gradually increased, is employed to elute compounds with different boiling points at different times. The mass spectrometer then fragments the eluted compounds and provides a mass spectrum, which serves as a molecular fingerprint for identification.
Table: Illustrative GC-MS Parameters for Phenylpropenes Analysis
| Parameter | Description |
|---|---|
| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Detector | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
For the purification of "this compound" on a larger scale (milligrams to grams), flash chromatography and traditional silica gel column chromatography are the methods of choice. acs.org These techniques utilize a stationary phase, typically silica gel, packed into a column. teledynelabs.comsse.co.thsilicycle.com
The crude product is loaded onto the top of the column, and a solvent system (eluent) is passed through the column. fractioncollector.info The separation occurs based on the principle of adsorption, where compounds with different polarities adhere to the polar silica gel to varying extents. reddit.com A nonpolar eluent will cause less polar compounds to travel down the column faster, while more polar compounds will be retained longer.
For "this compound", a common eluent system is a mixture of a nonpolar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297). By starting with a low concentration of ethyl acetate and gradually increasing its proportion (gradient elution), impurities can be effectively separated from the desired product. The progress of the separation is monitored by thin-layer chromatography (TLC).
Table: General Conditions for Silica Gel Column Chromatography Purification
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel, 230-400 mesh |
| Eluent | Gradient of Ethyl Acetate in Hexanes (e.g., 0% to 20%) |
| Loading | Sample adsorbed onto a small amount of silica gel |
| Monitoring | Thin-Layer Chromatography (TLC) with UV visualization |
Computational and Theoretical Investigations into the Reactivity and Conformation of 3 4 Tetrahydro Pyran 2 Yloxy Phenyl 1 Propene
Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and molecular orbitals of 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene. While specific DFT studies on this exact molecule are not extensively documented, analysis can be extrapolated from computational studies on its constituent moieties: the 4-allylphenyl group and the THP-protected phenol (B47542).
The electronic properties of the 4-allylphenyl fragment are significantly influenced by the interplay between the aromatic ring and the allyl substituent. The π-system of the benzene (B151609) ring interacts with the π-bond of the allyl group, leading to a delocalization of electron density. researchgate.net Molecular orbital analysis of similar allylaryl derivatives reveals the distribution of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO is typically centered on the electron-rich aromatic ring and the allyl group's double bond, indicating these as the primary sites for electrophilic attack. The LUMO, conversely, is distributed over the aromatic ring and the C=C bond, suggesting these regions are susceptible to nucleophilic attack.
The introduction of the tetrahydropyran-2-yloxy group at the para position further modulates the electronic landscape. The oxygen atom of the ether linkage acts as a π-donor, increasing the electron density of the aromatic ring through resonance. This effect enhances the nucleophilicity of the phenyl ring, particularly at the ortho positions relative to the ether linkage. Computational studies on donor-acceptor substituted benzene derivatives have shown that such substitutions can significantly alter the energy levels of the molecular orbitals. ariel.ac.il
The electron density map, obtainable from electrostatic potential calculations, would likely show a high electron density around the oxygen atoms of the THP ether and on the aromatic ring, with a comparatively lower density on the terminal carbon of the propene group. researchgate.net
Table 1: Calculated Electronic Properties of Related Allylaryl Derivatives
| Substituent on Phenyl Ring | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|
| -H | -6.5 | -0.5 | 6.0 |
| -OCH3 | -6.2 | -0.4 | 5.8 |
| -F | -6.6 | -0.7 | 5.9 |
Mechanistic Probing of THP Formation and Deprotection Pathways
The formation of this compound involves the acid-catalyzed reaction of 4-allylphenol (B24904) (chavicol) with 3,4-dihydro-2H-pyran (DHP). organic-chemistry.org Computational studies on similar reactions can elucidate the mechanistic pathway. rsc.org The generally accepted mechanism proceeds through the following steps:
Protonation of DHP: The acid catalyst protonates the double bond of DHP, leading to the formation of a resonance-stabilized oxocarbenium ion intermediate.
Nucleophilic Attack: The phenolic oxygen of 4-allylphenol acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Deprotonation: A subsequent deprotonation step yields the final THP ether product and regenerates the acid catalyst.
Theoretical calculations can be employed to model the transition states of these steps. joaquinbarroso.comucsb.edu Finding the transition state geometry and its associated energy barrier provides crucial information about the reaction kinetics. researchgate.net For the nucleophilic attack step, the transition state would involve the partial formation of the C-O bond between the phenol and the pyran ring.
Conformational Analysis and Stereochemical Preferences of the Pyran Ring
The conformational behavior of the tetrahydropyran (B127337) ring in this compound is a key determinant of its three-dimensional structure and reactivity. The pyran ring typically adopts a chair conformation to minimize torsional and steric strain. The substituent at the C2 position (the anomeric carbon) can exist in either an axial or an equatorial orientation.
A significant stereoelectronic phenomenon known as the anomeric effect governs the conformational preference of the 2-aryloxy substituent. wikipedia.orgscripps.edu The anomeric effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyran ring to favor the axial position, despite the potential for greater steric hindrance compared to the equatorial position. wikipedia.org This preference is often explained by a stabilizing hyperconjugative interaction between a lone pair on the endocyclic oxygen atom and the antibonding σ* orbital of the exocyclic C-O bond. rsc.org
Computational studies on 2-aryloxytetrahydropyrans have quantified the energy difference between the axial and equatorial conformers. cdnsciencepub.com These studies show that the axial preference increases with the electron-withdrawing nature of the substituent on the aryloxy group. cdnsciencepub.com For a 4-substituted phenoxy group, the preference for the axial conformation is significant.
Table 2: Conformational Energy Differences for 2-(4-Substituted-phenoxy)tetrahydropyrans
| Substituent (X) in 4-X-Ph-O-THP | Solvent | Axial Conformer (%) | ΔG°E→A (kcal/mol) |
|---|---|---|---|
| -OCH3 | CF2Br2 | 79 | -0.4 |
| -NO2 | CF2Br2 | 90 | -0.7 |
| -OCH3 | CHFCl2 | N/A | -0.3 |
| -NO2 | CHFCl2 | N/A | -0.5 |
Data adapted from studies on 2-aryloxytetrahydropyrans. cdnsciencepub.com
The polarity of the solvent can also influence the conformational equilibrium. In more polar solvents, the anomeric effect is generally diminished, leading to a slight decrease in the preference for the axial conformer. cdnsciencepub.com
Prediction of Reactivity and Selectivity in Novel Transformations
Computational chemistry offers powerful tools for predicting the reactivity and selectivity of this compound in novel chemical transformations. nih.govnih.govmdpi.com By analyzing the molecule's electronic and structural properties, potential reaction pathways can be modeled, and their feasibility can be assessed.
Reactivity of the Allyl Group: The terminal double bond of the allyl group is a site of potential reactivity. Computational models can predict the outcomes of reactions such as:
Epoxidation: The reaction with peroxy acids to form an epoxide can be modeled to predict the stereoselectivity of the attack on the double bond. nih.govnih.gov
Hydroboration-Oxidation: Theoretical calculations can help predict the regioselectivity of boron addition, which is expected to occur at the terminal carbon.
Metathesis: The reactivity of the double bond in olefin metathesis reactions can be computationally explored.
Reactivity of the Aromatic Ring: The electron-rich nature of the phenyl ring, enhanced by the THP-ether group, makes it susceptible to electrophilic aromatic substitution. Computational methods can be used to:
Calculate the relative energies of the intermediates formed upon attack at the ortho and meta positions to predict the regioselectivity of reactions like nitration, halogenation, or Friedel-Crafts acylation.
Model the transition states for these reactions to understand the kinetic versus thermodynamic control of product distribution.
Reactivity involving the THP Ether: While the THP group is generally a stable protecting group, its reactivity under specific conditions can be predicted. organic-chemistry.org For instance, computational studies could explore the potential for selective reactions at the C-H bonds of the THP ring, such as radical halogenation. DFT calculations on the autoxidation of THP have shown that hydrogen abstraction is a key step. nii.ac.jpresearchgate.net
By employing computational tools to map potential energy surfaces and calculate activation barriers for various hypothetical reactions, it is possible to guide the design of new synthetic routes and predict the formation of novel products derived from this compound. biointerfaceresearch.com
Future Research Trajectories and Emerging Opportunities
Development of Sustainable and Green Synthetic Routes for the Compound
The traditional synthesis of THP ethers, including 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, often involves acid catalysts in conventional organic solvents. nih.gov Future research is increasingly focused on aligning its production with the principles of green chemistry to enhance environmental compatibility and process efficiency. researchgate.netresearchgate.net Key areas of development include the use of eco-friendly solvents, heterogeneous catalysts, and alternative energy sources.
The adoption of green solvents is a primary objective. Ethereal solvents such as cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which are derived from renewable resources and exhibit favorable environmental profiles, are promising alternatives to traditional chlorinated or hydrocarbon solvents. nih.gov Research efforts are also directed towards solvent-free reaction conditions, which minimize waste and simplify product purification. organic-chemistry.org
Furthermore, multicomponent reactions (MCRs) and one-pot syntheses are being explored to reduce the number of synthetic steps, minimize waste generation, and conserve energy. researchgate.net Techniques like microwave-assisted and ultrasound-assisted synthesis can significantly accelerate reaction rates at ambient conditions, offering a greener alternative to conventional heating methods. researchgate.netresearchgate.net
| Green Synthesis Strategy | Key Advantages | Research Focus |
| Green Solvents | Reduced environmental impact, lower toxicity, potential for recycling. | Application of bio-derived solvents like CPME and 2-MeTHF. nih.gov |
| Solvent-Free Conditions | Eliminates solvent waste, simplifies workup, potential for higher throughput. | Development of catalytic systems effective in the absence of a solvent. organic-chemistry.org |
| Alternative Energy Sources | Reduced energy consumption, faster reaction times, milder conditions. | Utilization of microwave irradiation and ultrasonication. researchgate.netfrontiersin.org |
| One-Pot Procedures | Increased efficiency, reduced waste, improved atom economy. | Combining the protection of chavicol and subsequent transformations in a single step. researchgate.net |
Exploration of Novel Catalytic Systems for Efficient Transformations
Catalysis is central to the synthesis and transformation of this compound. Future research is aimed at discovering and optimizing novel catalytic systems that offer higher efficiency, selectivity, and reusability.
A significant trend is the move towards heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste and cost. nih.gov Materials such as ammonium (B1175870) bisulfate supported on silica (B1680970) (NH₄HSO₄@SiO₂), zeolites, and certain metal triflates (e.g., bismuth triflate) have shown high efficacy in catalyzing the tetrahydropyranylation of alcohols and phenols under mild conditions. nih.govorganic-chemistry.org These solid acid catalysts provide a valuable alternative to traditional homogeneous acids, which are often corrosive and difficult to remove. organic-chemistry.org
Beyond synthesis, novel catalysts are being investigated for selective transformations of the compound's functional groups. For instance, developing catalytic systems for the controlled hydrogenation, oxidation, or cross-coupling reactions of the propene side chain without affecting the THP ether would unlock new synthetic pathways. Palladium-on-carbon (Pd/C) has been noted for its ability to cleave THP ethers under certain hydrogenation conditions, highlighting the need for careful catalyst selection to achieve desired transformations. researchgate.net The development of chemoselective catalysts that can differentiate between the various reactive sites on the molecule is a key area of ongoing research.
| Catalyst Type | Example(s) | Advantages for THP Ether Synthesis |
| Heterogeneous Solid Acids | NH₄HSO₄@SiO₂, Zeolite H-beta | Recyclable, easy separation, mild reaction conditions, high yields. nih.govorganic-chemistry.org |
| Lewis Acids | Bismuth Triflate (Bi(OTf)₃) | Low toxicity, insensitive to air/moisture, effective under solvent-free conditions. organic-chemistry.org |
| Organocatalysts | N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea | Broad applicability, effective for sterically hindered and acid-sensitive substrates. organic-chemistry.org |
| Magnetic Nanocatalysts | Fe₃O₄-based systems | Easy recovery using an external magnetic field, high stability and reusability. researchgate.net |
Applications in the Synthesis of Advanced Materials Precursors
The molecular structure of this compound makes it a versatile precursor for the synthesis of advanced materials. The THP group serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected under acidic conditions to reveal a reactive site for polymerization. total-synthesis.com Concurrently, the terminal propene group can participate in various polymerization reactions.
Future research will likely explore its use as a monomer in creating novel polymers. For example, the propene group can undergo polymerization to form polyvinyl ethers. rsc.org Following deprotection of the THP ether, the resulting phenolic moiety can be used to synthesize a range of polymers, including polyethers, polyesters, and epoxy resins. researchgate.net This dual functionality allows for the design of complex polymer architectures, such as bottlebrush polymers or crosslinked networks, with tailored properties. rsc.org
The compound could also serve as a precursor for poly(silyl ether)s (PSEs), a class of degradable and sustainable polymers. mdpi.com After deprotection to yield chavicol, reaction with dichlorosilanes or through dehydrogenative coupling with hydrosilanes could produce PSEs with an aromatic backbone, potentially imparting enhanced thermal stability. mdpi.com These materials are of interest for applications where controlled degradation is desirable.
| Potential Polymer Class | Monomer Functionality Utilized | Potential Properties and Applications |
| Polyvinyl Ethers | Propene group | Functional polymers for coatings, adhesives, and specialty materials. rsc.org |
| Polyethers / Epoxy Resins | Phenolic hydroxyl (after deprotection) | High-performance thermosets, composites, and electronic materials. researchgate.net |
| Poly(silyl ether)s (PSEs) | Phenolic hydroxyl (after deprotection) | Thermally stable, hydrolytically degradable polymers for sustainable materials. mdpi.com |
| Antibacterial Polymers | Tetrahydropyrimidine backbone (conceptual) | Materials for medical devices and coatings with antimicrobial properties. rsc.org |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The fields of automated synthesis and high-throughput experimentation (HTE) offer powerful tools to accelerate the discovery and optimization of chemical processes involving this compound. nih.govpurdue.edu HTE allows for the parallel execution of a large number of experiments on a microscale, making it ideal for rapidly screening reaction conditions. nih.gov
For the synthesis of this compound, HTE platforms can be employed to systematically screen vast arrays of catalysts, solvents, bases, and temperature profiles to identify optimal conditions for the tetrahydropyranylation of chavicol. nih.gov This data-driven approach can significantly reduce development time and material consumption compared to traditional one-at-a-time experimentation. youtube.com
Furthermore, integrating HTE with continuous flow synthesis can create highly efficient and scalable manufacturing processes. purdue.edu Flow chemistry provides enhanced control over reaction parameters, improved safety, and the potential for telescoped multi-step syntheses. purdue.edu An automated flow platform could perform the synthesis, purification, and subsequent transformation of this compound in a continuous stream, enabling on-demand production and facile process optimization. The data generated from these HTE and flow chemistry studies can also be used to build predictive models, further accelerating future research and development. nih.gov
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-(4-(Tetrahydro-pyran-2-yloxy)phenyl)-1-propene, and what parameters influence yield and purity?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. Key parameters include:
- Reaction Temperature : Prolonged heating (e.g., 72 hours at 120°C) to ensure complete substitution, as seen in zinc-coordination complex syntheses .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂·2H₂O) to stabilize intermediates and enhance regioselectivity .
- Purification : Crystallization from polar solvents (e.g., water/ethanol mixtures) to isolate high-purity crystals, followed by vacuum filtration .
- Table : Common Reaction Conditions
| Parameter | Typical Range | Example from Literature |
|---|---|---|
| Temperature | 80–120°C | 120°C for 72 hours |
| Catalyst | ZnCl₂, Pd-based | ZnCl₂·2H₂O |
| Solvent | Ethanol/water | Ethanol-water mixture |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and confirms stereochemistry. For example, XRD revealed a disordered tetrahydropyran (THP) ring but confirmed the Zn(II) coordination geometry in related complexes .
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., THP methine protons at δ 3.5–4.5 ppm) and coupling constants (e.g., J = 10–12 Hz for trans-alkene protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±5 ppm accuracy) and fragmentation patterns .
Advanced Research Questions
Q. How does the THP protecting group influence reactivity in cross-coupling reactions compared to other ethers (e.g., methoxy or benzyloxy groups)?
- Methodological Answer : The THP group’s steric bulk and electron-donating properties alter reaction pathways:
- Steric Effects : THP reduces accessibility for electrophilic substitution at the para-position of the phenyl ring, as shown in comparative studies with 2-chloro-3-(2-ethylphenyl)-1-propene .
- Electronic Effects : The THP-O moiety stabilizes adjacent carbocations, facilitating acid-catalyzed rearrangements. Contrast with methoxy groups, which enhance ring electron density but lack steric hindrance .
- Case Study : In Suzuki-Miyaura coupling, THP-protected substrates exhibit lower yields (~60%) versus methoxy analogs (~85%) due to hindered Pd coordination .
Q. What role does this compound play in supramolecular assembly, particularly in metal-organic frameworks (MOFs)?
- Methodological Answer : The propenyl and THP-O groups enable non-covalent interactions:
- Hydrogen Bonding : The THP oxygen participates in O−H···O interactions, as observed in Zn(II) complexes forming 3D networks .
- π-Stacking : The phenyl-propenyl moiety facilitates π-π interactions with aromatic linkers in MOFs. XRD data show interplanar distances of 3.5–4.0 Å .
- Table : Key Supramolecular Features
| Interaction Type | Distance/Angle | Functional Group Involved |
|---|---|---|
| O−H···O | 2.7–3.0 Å | THP-O and water |
| π-π stacking | 3.6 Å | Phenyl-propenyl |
Q. How can computational modeling resolve discrepancies between experimental and theoretical NMR chemical shifts?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis sets. Compare calculated vs. experimental shifts; deviations >0.5 ppm suggest conformational flexibility (e.g., THP ring puckering) .
- Solvent Effects : Use polarizable continuum models (PCM) to simulate solvent-induced shifts (e.g., DMSO vs. CDCl₃) .
- Case Study : For 3-(4-substituted-phenyl)-propenes, DFT correctly predicted upfield shifts of β-protons due to THP ring shielding effects .
Data Contradiction Analysis
Q. How should researchers address conflicting reactivity data in THP-protected propenes under basic vs. acidic conditions?
- Methodological Answer :
- Acidic Conditions : THP deprotection occurs via oxonium ion formation, leading to phenyl-propenol intermediates. Contrast with basic conditions, where the propenyl group may undergo elimination (e.g., forming conjugated dienes) .
- Kinetic Studies : Use in-situ IR or HPLC to monitor reaction progress. For example, THP stability in HCl/MeOH shows t₁/₂ = 2 hours at 25°C, versus t₁/₂ = 30 minutes in NaOH/EtOH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
